4-Fluoro-3-methylphenylzinc iodide
Overview
Description
4-Fluoro-3-methylphenylzinc iodide is a chemical compound with diverse applications. It is known for its perplexing properties and serves as a valuable tool in scientific research. The molecular formula is C7H6FIZn and the molecular weight is 301.42 .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-methylphenylzinc iodide consists of a phenyl ring with a fluorine atom at the 4-position and a methyl group at the 3-position. This phenyl ring is then bonded to a zinc atom, which is also bonded to an iodide ion .Scientific Research Applications
Fluorescence Sensing and Detection
- Additionally, TPA-CDP shows mechanochromic fluorescence behavior, with a red shift observed during mechanical stress cycles .
Materials Science: Iodine Clock Reactions
The concept of “iodine clocks” extends beyond chemical demonstrations. In materials science, these reactions offer untapped opportunities:
Mechanism of Action
Target of Action
4-Fluoro-3-methylphenylzinc iodide is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . .
Biochemical Pathways
The biochemical pathways affected by 4-Fluoro-3-methylphenylzinc iodide are related to the SM coupling reaction . The compound plays a role in the formation of carbon–carbon bonds, which are crucial in various biochemical pathways.
Result of Action
The result of the action of 4-Fluoro-3-methylphenylzinc iodide is the formation of new carbon–carbon bonds through the SM coupling reaction . This leads to the synthesis of new organic compounds.
Action Environment
The action of 4-Fluoro-3-methylphenylzinc iodide is influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . .
properties
IUPAC Name |
1-fluoro-2-methylbenzene-4-ide;iodozinc(1+) | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.HI.Zn/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNHGXPRBDKEMW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[C-]=C1)F.[Zn+]I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201299288 | |
Record name | (4-Fluoro-3-methylphenyl)iodozinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201299288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methylphenylzinc iodide | |
CAS RN |
352525-72-5 | |
Record name | (4-Fluoro-3-methylphenyl)iodozinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201299288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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